molecular formula C33H21Cl2N3O3 B11687476 (5Z)-1-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-1-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11687476
M. Wt: 578.4 g/mol
InChI Key: KXRKNHWURYGSQG-USHMODERSA-N
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Description

“(5Z)-1-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione” is a complex organic compound that features a pyrimidine core with multiple phenyl and chlorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-1-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl groups: This step may involve electrophilic aromatic substitution reactions.

    Formation of the pyrrole ring: This can be synthesized through a Paal-Knorr synthesis or similar methods.

    Final assembly: The final step involves the condensation of the pyrimidine and pyrrole intermediates under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-throughput screening techniques, advanced catalysts, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

“(5Z)-1-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, “(5Z)-1-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound could be investigated for its potential as a pharmaceutical agent. Its structural features suggest it may interact with biological targets such as enzymes or receptors.

Medicine

Potential medicinal applications include the development of new drugs for the treatment of diseases. The compound’s unique structure may confer specific biological activities, making it a candidate for drug discovery.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “(5Z)-1-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione” would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-1-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione: is similar to other pyrimidine-based compounds with phenyl and chlorophenyl substituents.

    Other pyrimidine derivatives: These compounds may share similar synthetic routes and chemical properties but differ in their specific substituents and biological activities.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of substituents and the resulting chemical and biological properties

Properties

Molecular Formula

C33H21Cl2N3O3

Molecular Weight

578.4 g/mol

IUPAC Name

(5Z)-1-(4-chlorophenyl)-5-[[1-(4-chlorophenyl)-2,5-diphenylpyrrol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C33H21Cl2N3O3/c34-24-11-15-26(16-12-24)37-29(21-7-3-1-4-8-21)20-23(30(37)22-9-5-2-6-10-22)19-28-31(39)36-33(41)38(32(28)40)27-17-13-25(35)14-18-27/h1-20H,(H,36,39,41)/b28-19-

InChI Key

KXRKNHWURYGSQG-USHMODERSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/C=C\5/C(=O)NC(=O)N(C5=O)C6=CC=C(C=C6)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C=C5C(=O)NC(=O)N(C5=O)C6=CC=C(C=C6)Cl

Origin of Product

United States

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